molecular formula C22H21ClN2O4 B8275103 4-[[1-(1,3-Benzodioxol-5-ylmethyl)-4-piperidinyl]amino]-6-chloro-2H-1-benzopyran-2-one

4-[[1-(1,3-Benzodioxol-5-ylmethyl)-4-piperidinyl]amino]-6-chloro-2H-1-benzopyran-2-one

Cat. No. B8275103
M. Wt: 412.9 g/mol
InChI Key: FBKMRPXQTLKWBJ-UHFFFAOYSA-N
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Patent
US06921821B2

Procedure details

According to Procedure A above, 6-chloro-4-(piperidin-4-ylamino)-chromen-2-one and piperonal (0.032 g, 0.216 mmol) were allowed to react to give the title compound (0.0123 g, 39%, mono-TFA salt) as an off-white solid. 1H NMR (400 MHz, MeOH) δ ppm 8.12 (br s, 1H), 7.61 (d, J=8, 1H), 7.33 (d, J=8, 1H), 7.00 (m, 2H), 6.93 (dd, J=4, 8, 1H), 6.03 (s, 2H), 5.44 (s, 1H), 4.26 (s, 2H), 3.79-3.90 (m, 1H), 3.62-3.56 (m, 2H), 3.11-3.22 (m, 2H), 2.29-2.40 (m, 2H), 1.85-1.99 (m, 2H); MS (ESI+Q1MS) m/z 413 [M]+
Name
6-chloro-4-(piperidin-4-ylamino)-chromen-2-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.032 g
Type
reactant
Reaction Step Two
Yield
39%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[O:8][C:7](=[O:12])[CH:6]=[C:5]2[NH:13][CH:14]1[CH2:19][CH2:18][NH:17][CH2:16][CH2:15]1.[CH:20]1[C:25]([CH:26]=O)=[CH:24][C:23]2[O:28][CH2:29][O:30][C:22]=2[CH:21]=1>>[O:30]1[C:22]2[CH:21]=[CH:20][C:25]([CH2:26][N:17]3[CH2:18][CH2:19][CH:14]([NH:13][C:5]4[C:4]5[C:9](=[CH:10][CH:11]=[C:2]([Cl:1])[CH:3]=5)[O:8][C:7](=[O:12])[CH:6]=4)[CH2:15][CH2:16]3)=[CH:24][C:23]=2[O:28][CH2:29]1

Inputs

Step One
Name
6-chloro-4-(piperidin-4-ylamino)-chromen-2-one
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C2C(=CC(OC2=CC1)=O)NC1CCNCC1
Step Two
Name
Quantity
0.032 g
Type
reactant
Smiles
C1=CC2=C(C=C1C=O)OCO2

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to react

Outcomes

Product
Name
Type
product
Smiles
O1COC2=C1C=CC(=C2)CN2CCC(CC2)NC2=CC(OC1=CC=C(C=C21)Cl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.0123 g
YIELD: PERCENTYIELD 39%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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